![molecular formula C13H16BNO2S B12291391 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine](/img/structure/B12291391.png)

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

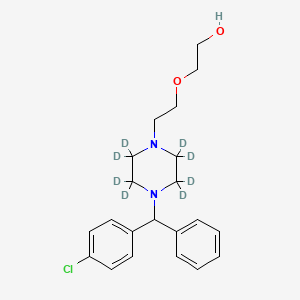

3-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-il)tieno[3,2-c]piridina es un compuesto químico que pertenece a la clase de los ésteres borónicos. Se caracteriza por la presencia de una estructura central de tieno[3,2-c]piridina, que está funcionalizada con un grupo éster borónico.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 3-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-il)tieno[3,2-c]piridina típicamente implica la boronilación de un precursor de tieno[3,2-c]piridina. Un método común es la reacción de acoplamiento de Suzuki-Miyaura, que involucra la reacción de una tieno[3,2-c]piridina halogenada con un ácido borónico o éster borónico en presencia de un catalizador de paladio y una base . La reacción generalmente se lleva a cabo en un solvente orgánico como tolueno o dimetilformamida (DMF) bajo una atmósfera inerte.

Métodos de Producción Industrial

La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto con alta pureza.

Análisis De Reacciones Químicas

Tipos de Reacciones

3-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-il)tieno[3,2-c]piridina experimenta varios tipos de reacciones químicas, que incluyen:

Acoplamiento de Suzuki-Miyaura: Esta reacción implica el acoplamiento del grupo éster borónico con haluros de arilo o vinilo para formar enlaces carbono-carbono.

Oxidación: El grupo éster borónico puede oxidarse para formar el ácido borónico correspondiente.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica en el anillo de piridina.

Reactivos y Condiciones Comunes

Catalizadores de Paladio: Utilizados en reacciones de acoplamiento de Suzuki-Miyaura.

Bases: Como carbonato de potasio (K2CO3) o hidróxido de sodio (NaOH).

Solventes: Solventes orgánicos como tolueno, DMF o tetrahidrofurano (THF).

Productos Principales

Compuestos Biarilicos: Formados a través del acoplamiento de Suzuki-Miyaura.

Ácidos Borónicos: Formados a través de la oxidación del grupo éster borónico.

Aplicaciones Científicas De Investigación

3-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-il)tieno[3,2-c]piridina tiene una amplia gama de aplicaciones en la investigación científica:

Síntesis Orgánica: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas complejas.

Ciencia de Materiales: Empleado en el desarrollo de materiales electrónicos orgánicos, como diodos emisores de luz orgánicos (OLED) y fotovoltaicos orgánicos (OPV).

Química Medicinal: Investigado por su posible uso en el descubrimiento y desarrollo de fármacos, particularmente en el diseño de inhibidores de quinasas y otras moléculas bioactivas.

Catálisis: Actúa como ligando en reacciones catalizadas por metales de transición.

Mecanismo De Acción

El mecanismo de acción de 3-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-il)tieno[3,2-c]piridina está principalmente relacionado con su capacidad para participar en reacciones de acoplamiento cruzado. El grupo éster borónico puede formar un complejo con un catalizador de paladio, facilitando la transferencia del grupo orgánico al sustrato haluro. Este proceso implica la formación de un intermedio paladio-boro, que sufre eliminación reductora para formar el producto deseado .

Comparación Con Compuestos Similares

Compuestos Similares

3-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-il)piridina: Estructura similar, pero con un núcleo de piridina en lugar de tieno[3,2-c]piridina.

Éster de pinacol de ácido 2-metoxipiridina-5-borónico: Contiene un grupo metoxi y un grupo éster borónico en un anillo de piridina.

4,7-Bis(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-2,1,3-benzotiadiazol: Presenta dos grupos éster borónicos en un núcleo de benzotiadiazol.

Singularidad

La singularidad de 3-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-il)tieno[3,2-c]piridina radica en su núcleo de tieno[3,2-c]piridina, que imparte propiedades electrónicas y reactividad distintas en comparación con otros ésteres borónicos. Esto lo hace particularmente valioso en la síntesis de compuestos heterocíclicos y materiales con características electrónicas específicas.

Propiedades

Fórmula molecular |

C13H16BNO2S |

|---|---|

Peso molecular |

261.2 g/mol |

Nombre IUPAC |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine |

InChI |

InChI=1S/C13H16BNO2S/c1-12(2)13(3,4)17-14(16-12)10-8-18-11-5-6-15-7-9(10)11/h5-8H,1-4H3 |

Clave InChI |

AIJYCIGCNOYHDM-UHFFFAOYSA-N |

SMILES canónico |

B1(OC(C(O1)(C)C)(C)C)C2=CSC3=C2C=NC=C3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-octadecyl-2-[(E)-3-(3-octadecyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;perchlorate](/img/structure/B12291316.png)

![4-[[(1,3-Dimethylpyrazol-4-yl)methylamino]methyl]benzoic acid;hydrochloride](/img/structure/B12291334.png)

![2-[2-[4-[(Z)-3,3,3-trifluoro-1,2-diphenylprop-1-enyl]phenoxy]ethylamino]ethanol](/img/structure/B12291341.png)

![Tetrasodium;[[[5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12291359.png)

![[3,4,5-Triacetyloxy-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12291362.png)

![6-[(5-acetamido-6-aminopyridin-2-yl)-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12291381.png)